molecular formula C7H6Cl2N2O B8303864 3,4-Dichloro-N-hydroxybenzenecarboximidamide CAS No. 22276-16-0

3,4-Dichloro-N-hydroxybenzenecarboximidamide

Cat. No.: B8303864
CAS No.: 22276-16-0
M. Wt: 205.04 g/mol
InChI Key: IJWZEFKKFRYHKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-3,4-dichloro-N’-hydroxybenzimidamide is an organic compound characterized by the presence of two chlorine atoms and a hydroxy group attached to a benzimidamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3,4-dichloro-N’-hydroxybenzimidamide typically involves the reaction of 3,4-dichlorobenzonitrile with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of (Z)-3,4-dichloro-N’-hydroxybenzimidamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is typically purified using industrial-scale crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(Z)-3,4-dichloro-N’-hydroxybenzimidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium alkoxides or Grignard reagents.

Major Products Formed

    Oxidation: Formation of 3,4-dichlorobenzaldehyde or 3,4-dichlorobenzophenone.

    Reduction: Formation of 3,4-dichloroaniline or other reduced derivatives.

    Substitution: Formation of various substituted benzimidamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3,4-dichloro-N’-hydroxybenzimidamide is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development.

Medicine

In medicine, (Z)-3,4-dichloro-N’-hydroxybenzimidamide is being investigated for its potential therapeutic effects. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it valuable for the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (Z)-3,4-dichloro-N’-hydroxybenzimidamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways related to inflammation and cancer.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-dichlorobenzamide
  • 3,4-dichlorobenzonitrile
  • 3,4-dichloroaniline

Uniqueness

(Z)-3,4-dichloro-N’-hydroxybenzimidamide is unique due to the presence of both chlorine atoms and a hydroxy group on the benzimidamide structure. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

3,4-dichloro-N'-hydroxybenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2O/c8-5-2-1-4(3-6(5)9)7(10)11-12/h1-3,12H,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJWZEFKKFRYHKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=NO)N)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00855259
Record name 3,4-Dichloro-N'-hydroxybenzene-1-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00855259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22276-16-0
Record name 3,4-Dichloro-N'-hydroxybenzene-1-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00855259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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